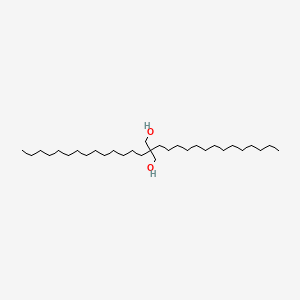
1,3-Propanediol, 2,2-ditetradecyl-
描述
1,3-Propanediol, 2,2-ditetradecyl- is an organic compound with the molecular formula C31H64O2. It is a derivative of 1,3-propanediol where two hydrogen atoms are replaced by tetradecyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-ditetradecyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with tetradecyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2,2-ditetradecyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
Preparation of 1,3-Propanediol: This can be achieved through the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation.
Alkylation: The 1,3-propanediol is then reacted with tetradecyl halides under controlled conditions to produce the desired compound.
化学反应分析
Types of Reactions
1,3-Propanediol, 2,2-ditetradecyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler alcohols.
Substitution: Produces alkyl halides or other substituted derivatives.
科学研究应用
1,3-Propanediol, 2,2-ditetradecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
作用机制
The mechanism of action of 1,3-Propanediol, 2,2-ditetradecyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The tetradecyl groups enhance its hydrophobic interactions, making it effective in disrupting lipid membranes and altering cell signaling pathways.
相似化合物的比较
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the long alkyl chains.
2,2-Dimethyl-1,3-propanediol: Another derivative with different alkyl groups.
Uniqueness
1,3-Propanediol, 2,2-ditetradecyl- is unique due to its long tetradecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
属性
IUPAC Name |
2,2-di(tetradecyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-32,30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBDKLTWMBXICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622612 | |
| Record name | 2,2-Ditetradecylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170025-79-3 | |
| Record name | 2,2-Ditetradecylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

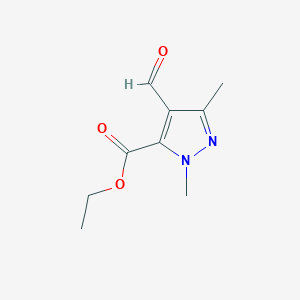
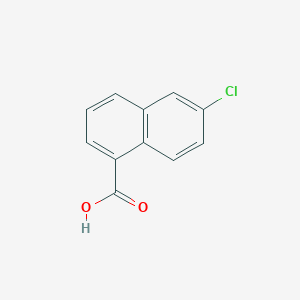
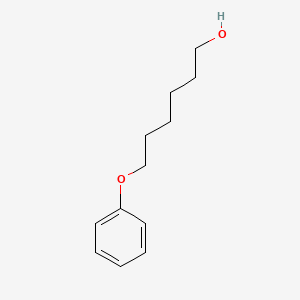
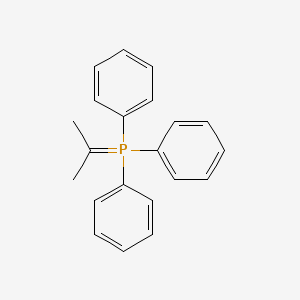
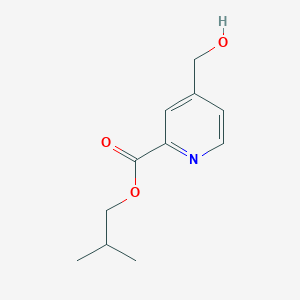

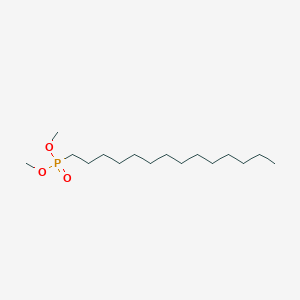
![2-[Benzyl(methyl)amino]acetaldehyde](/img/structure/B3048381.png)
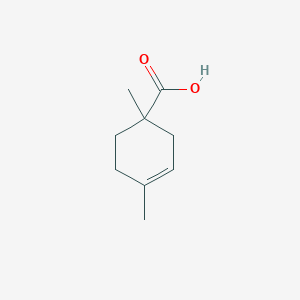
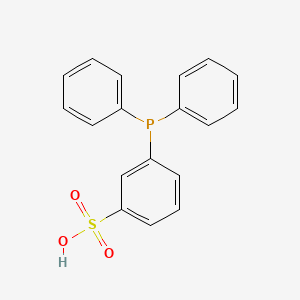
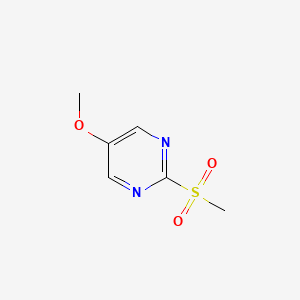
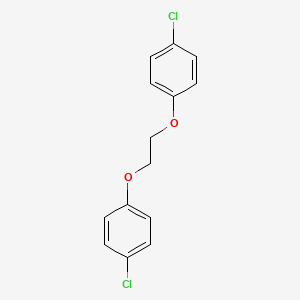
![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)
